molecular formula C6H11ClN2O2 B1488581 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride CAS No. 2097999-67-0

3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride

Cat. No. B1488581
M. Wt: 178.62 g/mol
InChI Key: ZVFHJXMIHAORMG-UHFFFAOYSA-N
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Description

“3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride” is a chemical compound with the CAS Number: 2097999-67-0 . It has a molecular weight of 178.62 and its IUPAC name is 3-(azetidin-3-yl)oxazolidin-2-one hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2O2.ClH/c9-6-8(1-2-10-6)5-3-7-4-5;/h5,7H,1-4H2;1H . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

  • Antimicrobial Properties of Azetidinones : A study by Baruah, Puzari, Sultana, & Barman (2018) focused on the synthesis of azetidinones derived from oxazolidinones, which displayed superior antimicrobial properties against both gram-positive and gram-negative bacteria. The enhanced antibacterial activity was attributed to the presence of the azetidinone ring and hydrophobic alkyl side chains in the scaffolds.

  • Synthesis of Chiral Azetidinones : Holton and Liu (1993) Holton & Liu, 1993 reported the high-yield preparation of optically pure 3-keto-4-aryl azetidin-2-ones through the Staudinger reaction of a substituted ketene, leading to chiral cis-3-hydroxy-4-aryl azetidin-2-ones.

  • Novel Oxazolidinone with Improved Safety : Gordeev and Yuan (2014) Gordeev & Yuan, 2014 described a novel oxazolidinone, distinguished by its high activity against Gram-positive pathogens and reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI).

  • Preparation of Heteroaryloxetanes and Heteroarylazetidines : Duncton et al. (2009) Duncton et al., 2009 introduced oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases using a radical addition method (Minisci reaction), contributing to the drug discovery industry.

  • Ring Expansion of Azetidines to Oxazolidinones : Couty, Drouillat, & Lemée (2011) Couty, Drouillat, & Lemée, 2011 explored the reaction of 2-(1-hydroxyalkyl)azetidines with bis(trichloromethyl) carbonate, leading to 4-(2-chloroethyl)oxazolidinones, revealing dependence on alcohol class and azetidine ring substitution.

  • Synthesis of Difluoroazetidinones : Marcotte et al. (1999) Marcotte, Pannecoucke, Feasson, & Quirion, 1999 achieved the diastereoselective alkylation of chiral oxazolidines, forming 3,3-difluoroazetidin-2-ones, which were then converted into optically pure α,α-difluoro-β-amino acids.

  • Use of Oxazolidinones as Latent Aziridine Equivalents : Poindexter et al. (1992) Poindexter, Owens, Dolan, & Woo, 1992 examined the utility of oxazolidinones as latent, carboxylated aziridine functionalities, yielding aminoethylated adducts upon reaction with aromatic amine salts, phenols, or thiophenols.

  • Mitochondrial Protein Synthesis Inhibition in Oxazolidinones : Renslo et al. (2007) Renslo et al., 2007 discussed oxazolidinone analogs with substituted piperidine or azetidine C-rings, showing reduced mitochondrial protein synthesis inhibition while maintaining antibacterial potency.

Safety And Hazards

The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-(azetidin-3-yl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-8(1-2-10-6)5-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFHJXMIHAORMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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